2-(3-Fluorocyclobutyl)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-fluorocyclobutyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO/c7-6-3-5(4-6)1-2-8/h5-6,8H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUJDBMUOIUPDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1F)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 3 Fluorocyclobutyl Ethanol and Its Analogues
Retrosynthetic Analysis Strategies for the 2-(3-Fluorocyclobutyl)ethanol Scaffold
Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, commercially available starting materials. For this compound, several disconnections can be envisaged, primarily focusing on the formation of the C-C bond of the ethanol (B145695) moiety and the introduction of the fluorine atom onto the cyclobutane (B1203170) ring.
One common strategy involves the disconnection of the C-C bond between the cyclobutane ring and the ethanol group. This leads to a 3-fluorocyclobutyl precursor, which can be functionalized to introduce the two-carbon side chain. For instance, a Grignard reagent derived from a 3-fluorocyclobutyl halide could react with an electrophile like formaldehyde (B43269) or ethylene (B1197577) oxide. Alternatively, a 3-fluorocyclobutanecarboxaldehyde could be a key intermediate, which upon reaction with a methyl Grignard reagent or a Wittig reagent followed by hydroboration-oxidation, would yield the target alcohol.
Another key retrosynthetic disconnection is at the C-F bond. This approach would involve the late-stage fluorination of a pre-functionalized cyclobutane derivative. For example, a cyclobutane with a protected ethanol side chain and a hydroxyl group at the 3-position could undergo nucleophilic fluorination.
Finally, a strategy that builds the cyclobutane ring itself offers a more convergent approach. This could involve a [2+2] cycloaddition of a fluoroalkene with a suitable ketene (B1206846) equivalent, followed by reduction and functional group manipulation to install the ethanol side chain.
Direct Synthetic Routes to Fluorocyclobutane (B14750743) Alcohols
The direct synthesis of fluorocyclobutane alcohols can be achieved through a variety of sophisticated methods, often requiring precise control over stereochemistry.
The synthesis of chiral fluorinated cyclobutane derivatives is a significant challenge in synthetic chemistry. One approach involves the asymmetric hydroboration of gem-difluorinated cyclobutenes, which can provide chiral gem-difluorinated α-boryl cyclobutanes with excellent regio- and enantioselectivity. These borylated intermediates are versatile building blocks for the synthesis of a diverse range of enantioenriched fluorinated cyclobutane derivatives.
Diastereoselective synthesis of multi-substituted cyclobutanes can be achieved through catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. While not a direct route to the target molecule, this method highlights the potential for controlling stereochemistry in complex cyclobutane systems. Michael addition reactions onto cyclobutenes have also been shown to produce N-heterocycle-substituted cyclobutanes with high diastereoselectivity, a strategy that could potentially be adapted for the synthesis of fluorinated analogues. researchgate.netnih.gov
The construction of the cyclobutane ring itself is a critical step in many synthetic strategies. [2+2] cycloaddition reactions of alkenes are a common method for forming cyclobutanes. For fluorinated derivatives, this could involve the cycloaddition of a fluoroalkene with a suitable reaction partner.
Ring-expanding cycloisomerization reactions of alkylidenecyclopropane acylsilanes provide a pathway to bicyclic α-silyl ketones containing cyclobutane rings. This method could be adapted to incorporate fluorine and the desired ethanol side chain. Furthermore, stereoselective synthesis of substituted cyclobutanes from readily accessible pyrrolidines via ring contraction has been reported, offering another potential, albeit less direct, route to the fluorocyclobutane core. wvu.edu
Nucleophilic fluorination is a key transformation for introducing fluorine into a molecule. This can be achieved using a variety of reagents, such as diethylaminosulfur trifluoride (DAST) or Olah's reagent (pyridinium poly(hydrogen fluoride)). The choice of fluorinating agent and reaction conditions is crucial to control regioselectivity and stereoselectivity, especially when dealing with substrates containing multiple reactive sites.
A common strategy involves the conversion of a hydroxyl group to a fluorine atom. In the context of synthesizing this compound, a precursor such as 2-(3-hydroxycyclobutyl)ethanol could be subjected to nucleophilic fluorination. The stereochemical outcome of this reaction would depend on the mechanism (SN1 or SN2) and the nature of the substrate and reagents.
Functional Group Transformations and Derivatization Approaches
Once the fluorinated cyclobutane core is established, the introduction and modification of the ethanol side chain become the primary focus.
Several classic organic transformations can be employed to install the ethyl alcohol moiety onto a 3-fluorocyclobutane precursor.
One of the most direct methods is the reduction of a 3-fluorocyclobutylacetic acid derivative. For example, 3-fluorocyclobutane-1-carboxylic acid, which can be synthesized from cyclobutanone, serves as a key intermediate. researchgate.net This carboxylic acid can be converted to its corresponding ester or acid chloride, which can then be reduced to the primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH4).
Alternatively, a Grignard reaction offers a powerful tool for C-C bond formation. wvu.eduorganic-chemistry.org A Grignard reagent prepared from a 3-fluorocyclobutyl halide can react with formaldehyde to yield 3-fluorocyclobutylmethanol, which could then be homologated to the desired ethanol derivative. A more direct approach would be the reaction of the Grignard reagent with ethylene oxide, which would directly install the two-carbon alcohol chain. leah4sci.com
Another viable strategy is the hydroboration-oxidation of a vinyl-substituted fluorocyclobutane. wvu.eduwikipedia.orglibretexts.orgmasterorganicchemistry.com The synthesis of vinyl-3-fluorocyclobutane followed by anti-Markovnikov hydration would yield the target this compound. This two-step process is known for its high regioselectivity and stereospecificity. wvu.eduwikipedia.org
Finally, the ring-opening of a 3-fluorocyclobutyl-substituted epoxide with a suitable nucleophile, such as a hydride source or a methylcuprate, could also lead to the desired ethanol derivative. arkat-usa.orgchemistrysteps.combeilstein-journals.orgjsynthchem.com The regioselectivity of the epoxide opening would be a critical factor in this approach.
Chemical Manipulation of the Alcohol Functionality within Fluorocyclobutane Systems
The hydroxyl group in fluorocyclobutane systems, such as in this compound, is a versatile functional handle for further molecular elaboration. Synthetic schemes often leverage the transformation of this alcohol into other functional groups to generate diverse analogues.
A common strategy involves the oxidation of the primary alcohol to an aldehyde or a carboxylic acid. For instance, 3-fluorocyclobutanecarboxylic acid serves as a key intermediate for a variety of building blocks. Through standard functional group transformations, this acid can provide access to monofluorinated cyclobutane-derived alcohols, amines, bromides, and thiols. bohrium.comablesci.com
Conversely, the alcohol can act as a nucleophile. This is demonstrated in the synthesis of radiolabeled PET tracers, where fluoroalcohols like 2-[¹⁸F]fluoroethanol are coupled with electrophiles. nih.govresearchgate.net For example, 2-[¹⁸F]fluoroethanol can react with 4-fluorobenzoyl chloride or 1-fluoro-4-nitrobenzene (B44160) to yield the corresponding fluoroethyl aryl esters and ethers. nih.govresearchgate.net This methodology is directly translatable to this compound, allowing for its conversion into a wide array of ester and ether derivatives. The table below summarizes representative transformations of fluoroalcohols.
| Starting Material | Reagent | Product | Yield | Reference |
| 2-[¹⁸F]Fluoroethanol | 4-Fluorobenzoyl Chloride | 2-[¹⁸F]Fluoroethyl 4-fluorobenzoate | 36.1 ± 5.4% | nih.govresearchgate.net |
| 2-[¹⁸F]Fluoroethanol | 1-Fluoro-4-nitrobenzene | 1-(2-[¹⁸F]Fluoroethoxy)-4-nitrobenzene | 27.7 ± 10.7% | nih.govresearchgate.net |
This table illustrates the use of a fluoroalcohol as a nucleophile to form ester and ether linkages, a strategy applicable to this compound.
Chemoselective and Regioselective Considerations in Multi-Step Synthesis
In the multi-step synthesis of complex molecules containing the fluorocyclobutane moiety, achieving high levels of chemoselectivity (differentiating between functional groups) and regioselectivity (controlling the position of a reaction) is paramount. The synthesis of chiral fluorinated cyclobutane derivatives often relies on highly selective reactions to control the stereochemistry and substitution pattern of the final product.
A powerful technique for achieving such control is the rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes. bohrium.comresearchgate.net This method provides access to chiral gem-difluorinated α-boryl cyclobutanes with excellent regio- and enantioselectivity. bohrium.comresearchgate.net The resulting borylated intermediates are versatile building blocks for further diversification. bohrium.comresearchgate.net
Similarly, cascade reactions designed for the synthesis of fluorinated ring systems from cyclobutanol (B46151) precursors must navigate complex selectivity issues. For example, a reaction cascade to generate gem-difluorinated tetralins from 1,3-diaryl cyclobutanols proceeds through an acid-catalyzed unmasking and fluorination sequence to generate a homoallylic fluoride (B91410) in situ. nih.govresearchgate.net The subsequent steps, involving a phenonium ion rearrangement and a final C(sp³)–F bond activation, must proceed with high regioselectivity to afford the desired tetralin scaffold. nih.govresearchgate.net The ability to control these selective steps allows for a modular synthesis, where different intermediates can be intercepted to create a diverse range of complex fluorinated molecules. nih.gov
Innovative Synthetic Techniques Applicable to Fluorocyclobutane Alcohols
Recent advances in synthetic methodology offer novel and efficient pathways to fluorocyclobutane alcohols and their derivatives. These techniques often improve sustainability, reduce step counts, and provide access to previously challenging molecular architectures.
Cascade reactions, also known as tandem or domino reactions, are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. 20.210.105 This approach aligns with the principles of green chemistry by reducing solvent use, purification steps, and waste generation. 20.210.105
A notable example is the development of a cascade reaction that generates complex di- and trifluorinated molecules from simple cyclobutanol derivatives in a single pot. sciencedaily.com This strategy, likened to "molecular origami," uses inexpensive organic catalysts to manipulate the substrate through sequential reactions. sciencedaily.com A team at the University of Münster developed a reaction cascade starting from 1,3-diaryl cyclobutanols to produce novel gem-difluorinated tetralins. nih.govsciencedaily.com The key to this process was using an acidic medium to generate a reactive intermediate that is then intercepted by a catalytic cycle, leading to the final complex fluorinated product in one operation. nih.govsciencedaily.com This principle can be applied to construct complex fluorinated scaffolds from appropriately substituted fluorocyclobutane alcohols.
Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, is an emerging sustainable alternative to traditional solvent-based synthesis. nih.gov Performing reactions between neat reagents in a solventless manner significantly reduces waste and can lead to different reactivity or faster reaction times compared to solution-phase chemistry. nih.gov
A one-pot, two-step mechanochemical protocol has been developed for the synthesis of fluorinated pyrazolones. nih.gov This process involves a heterocycle formation followed by a fluorination step within the same reaction vessel ("one-jar"). nih.gov The successful implementation required careful consideration of the physical state of the reactants and the compatibility of additives, such as using a base to neutralize acid from the first step while also accelerating the second. nih.gov This methodical approach to multi-step solventless synthesis is broadly applicable and could be adapted for the synthesis and derivatization of fluorinated cyclobutanol compounds, offering a greener and potentially more efficient route. nih.gov
The carbon-fluorine bond is the strongest single bond in organic chemistry, making its cleavage for synthetic purposes a significant challenge. nih.gov However, recent breakthroughs in metal-catalyzed reactions have enabled the functionalization of C-F bonds to form new carbon-carbon bonds.
One innovative method employs fluorophilic organoaluminum compounds to achieve cryogenic C(sp³)–F bond cleavage at temperatures as low as -78 °C. nih.gov This reaction is driven by the formation of the highly stable Al-F bond and demonstrates remarkable chemoselectivity, targeting the C-F bond while tolerating a wide range of other functional groups, including other alkyl halides (chlorides, bromides, iodides), esters, and amides. nih.gov This technique allows for high-yielding arylation, alkylation, alkenylation, and alkynylation of unactivated primary, secondary, and tertiary alkyl fluorides, representing a paradigm shift in the synthetic utility of fluorinated compounds. nih.gov
Elucidation of Chemical Reactivity and Reaction Mechanisms of 2 3 Fluorocyclobutyl Ethanol
Reactivity of the Alcohol Functionality in Fluorocyclobutane (B14750743) Derivatives
The primary alcohol in 2-(3-Fluorocyclobutyl)ethanol is a versatile functional group, susceptible to oxidation, substitution, elimination, and derivatization reactions. The fluorine atom on the cyclobutane (B1203170) ring, while not directly attached to the reactive center, exerts an inductive effect that can modulate the reactivity of the hydroxyl group.
Oxidation Pathways and Mechanistic Insights
The oxidation of primary alcohols is a fundamental transformation in organic synthesis, and this compound can be converted to the corresponding aldehyde, 2-(3-Fluorocyclobutyl)acetaldehyde, or carboxylic acid, 2-(3-Fluorocyclobutyl)acetic acid. The presence of the electron-withdrawing fluorine atom can make the alcohol more resistant to oxidation compared to non-fluorinated analogues. thieme.de
Various modern oxidation protocols are applicable. For instance, methods using nitroxide catalysts are effective for oxidizing alcohols with electron-withdrawing groups. thieme.de Another effective system involves a combination of Selectfluor and sodium bromide, which generates hypobromous acid in situ as the active oxidant. nih.gov Mechanistic studies suggest that this reaction proceeds through a hypobromite intermediate, followed by a base-promoted elimination to yield the carbonyl product. nih.gov
Fluorinated alcohols themselves can serve as activating solvents in oxidation reactions, influencing the reaction pathway through strong hydrogen bond donation. nih.gov For example, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been used as a solvent for the aerobic oxidation of secondary alcohols, a principle that can be extended to primary alcohols like this compound. nih.gov The mechanism in such systems can involve the in-situ formation of reactive species like nitrosyl chloride (NOCl), which converts the alcohol to an alkyl nitrite intermediate that subsequently decomposes to the ketone or aldehyde. nih.gov
Table 1: Comparison of Oxidation Methods for Alcohols
| Oxidant System | Typical Substrate | Product | Mechanistic Feature |
|---|---|---|---|
| Nitric Acid / FeCl₃ in HFIP | Secondary Alcohols | Ketones | In situ formation of NOCl and an alkyl nitrite intermediate. nih.gov |
| Selectfluor / NaBr | Primary & Secondary Alcohols | Carboxylic Acids/Ketones | Generation of hypobromous acid (HOBr) as the active oxidant. nih.gov |
| Nitroxide Catalysts (e.g., TEMPO) | Alcohols with EWGs | Aldehydes/Ketones | Overcomes higher activation barrier caused by electron-withdrawing groups. thieme.de |
This table is generated based on data for analogous alcohol oxidations and provides a framework for predicting the behavior of this compound.
Nucleophilic Substitution Reactions and Stereochemical Outcomes
The hydroxyl group of this compound can be transformed into a good leaving group (e.g., tosylate, mesylate, or halide) to facilitate nucleophilic substitution reactions. These reactions typically proceed via an SN2 mechanism, which is characterized by a backside attack of the nucleophile on the electrophilic carbon. quora.compressbooks.pub
The efficiency of these substitutions can be influenced by the choice of solvent and reagents. For example, nucleophilic fluorination to replace a leaving group with fluorine can be accomplished using sources like cesium fluoride (B91410) (CsF) in ionic liquids. organic-chemistry.org Modern deoxyfluorination methods can also directly convert the alcohol to an alkyl fluoride, often proceeding with stereochemical inversion. osti.govnih.gov These methods may involve activation of the alcohol under non-basic conditions, followed by fluoride transfer from a donor facilitated by a Lewis acid catalyst. osti.govnih.gov
Elimination Reactions, Including Dehydration to Unsaturated Fluorocyclobutane Derivatives
Under acidic conditions and heat, this compound can undergo dehydration, an elimination reaction that removes the hydroxyl group and a hydrogen atom from an adjacent carbon to form an alkene. This would result in the formation of (vinyl)fluorocyclobutane derivatives.
Elimination reactions can proceed through different mechanisms, primarily E1 (unimolecular) and E2 (bimolecular). libretexts.org
E2 Mechanism: This is a concerted, one-step process favored by strong bases. dalalinstitute.commasterorganicchemistry.com The base removes a proton simultaneously as the leaving group departs. For the reaction to occur, the proton and the leaving group must be in an anti-periplanar conformation. youtube.com
E1 Mechanism: This is a two-step process that begins with the formation of a carbocation intermediate, which is the rate-determining step. masterorganicchemistry.comslideshare.net This is followed by a rapid deprotonation by a weak base to form the alkene. The E1 pathway is favored for substrates that can form stable carbocations and in the presence of weak bases and polar protic solvents. libretexts.orgyoutube.com
Given that this compound is a primary alcohol, the formation of a primary carbocation is highly unfavorable, suggesting that an E1 mechanism is unlikely. Therefore, elimination would predominantly occur via the E2 mechanism, requiring conversion of the hydroxyl to a better leaving group and treatment with a strong, non-nucleophilic base. Competition with SN2 reactions is a significant consideration, and conditions must be carefully chosen to favor elimination. dalalinstitute.commasterorganicchemistry.com
Esterification and Etherification Reactions of the Hydroxyl Group
The hydroxyl group of this compound readily undergoes esterification and etherification.
Esterification: This reaction typically involves reacting the alcohol with a carboxylic acid (or its derivative, such as an acyl chloride or anhydride) under acidic conditions. The Fischer esterification, for example, is an acid-catalyzed equilibrium process.
Etherification: The synthesis of ethers from this compound can be achieved through several methods. The Williamson ether synthesis involves deprotonating the alcohol with a strong base (like sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This method is highly versatile for producing unsymmetrical ethers. acs.org
Alternatively, dehydrative etherification can be catalyzed by Lewis acids like iron(III) triflate. acs.orgnih.gov The proposed mechanism involves the coordination of the Lewis acid to the alcohol, facilitating C-O bond cleavage and the in-situ formation of a carbocationic intermediate, which is then trapped by a second molecule of alcohol. acs.orgnih.gov The presence of an electron-withdrawing fluorine substituent may slow down reactions that proceed through carbocation intermediates. nih.gov Boron trifluoride etherate has also been described as a reagent for the alkylation of alcohols. nih.gov
Table 2: Summary of Etherification Methods
| Method | Reagents | Key Intermediate | Notes |
|---|---|---|---|
| Williamson Synthesis | Strong Base (e.g., NaH), Alkyl Halide | Alkoxide | Versatile for unsymmetrical ethers. acs.org |
| Iron(III)-catalyzed Dehydration | Fe(OTf)₃ | Zwitterionic complex, Carbocation | Allows direct coupling of alcohols. acs.orgnih.gov |
| Boron Trifluoride Etherate | BF₃·OEt₂ | - | Serves as both catalyst and alkylating agent source in some cases. nih.gov |
Reactivity Governed by the Fluorocyclobutane Ring System
The cyclobutane ring possesses significant ring strain due to its compressed C-C-C bond angles (approximately 90°) compared to the ideal tetrahedral angle of 109.5°. libretexts.org This inherent strain makes the ring susceptible to opening under certain conditions, a reactivity pathway that competes with reactions at the alcohol substituent.
Ring-Opening Reactions and Associated Mechanistic Studies
While the cyclobutane ring is less strained than cyclopropane, it can still undergo ring-opening reactions, particularly when activated. libretexts.org These reactions are often catalyzed by Lewis acids or transition metals. acs.orgnih.gov The reaction is initiated by the coordination of the Lewis acid, which polarizes a C-C bond and facilitates nucleophilic attack, leading to cleavage of the ring. acs.orgresearchgate.net
For fluorinated cyclobutanes, the reaction pathway can be complex. The strong carbon-fluorine bond adds stability, but the strain of the four-membered ring remains a driving force for reaction. researchgate.net Ring-opening reactions of strained bicyclobutanes, which contain two fused cyclobutane rings, have been shown to proceed under mild conditions with Lewis acid catalysis to generate highly substituted cyclobutane products. acs.orgnih.govacs.org While not directly analogous to a simple monofluorinated cyclobutane, these studies demonstrate the principle of Lewis acid-catalyzed C-C bond cleavage in strained four-membered rings. acs.orgnih.gov
In some cases, ring-opening can be accompanied by functionalization. For instance, fluorinative ring-opening of cyclopropanes has been achieved using hypervalent iodine reagents to yield 1,3-difluoro or 1,3-oxyfluoro products, suggesting that similar transformations could potentially be developed for cyclobutane systems. rsc.org The high ring strain makes these small rings behave somewhat like unsaturated systems, enabling them to react with electrophiles, which can trigger the ring-opening cascade. libretexts.orgacs.org
Influence of Fluorine Substitution on Electronic Properties and Reaction Rates.
The introduction of a fluorine atom onto the cyclobutane ring of this compound imparts significant changes to the molecule's electronic properties, which in turn influences its reactivity and the rates of its chemical transformations. The high electronegativity of fluorine is the primary driver of these effects, which are transmitted through both inductive and conformational means.
One of the most direct electronic consequences of fluorine substitution is the alteration of the acidity of nearby protons. The electron-withdrawing nature of the fluorine atom in 3-fluoroalkyl-substituted cyclobutanes has been shown to significantly influence the pKa values of amines and carboxylic acids attached to the ring. researchgate.net For instance, studies on various fluoroalkyl-substituted cyclobutane derivatives have demonstrated a consistent decrease in pKa (increase in acidity) with the introduction of fluorine atoms. researchgate.netnuph.edu.ua This effect is primarily due to the inductive electron withdrawal (-I effect) of the fluorine atom, which stabilizes the conjugate base by delocalizing the negative charge. In the context of this compound, this inductive effect would be expected to increase the acidity of the hydroxyl proton compared to its non-fluorinated analog, cyclobutylethanol.
The influence of fluorine on reaction rates is multifaceted. The inductive effect that increases acidity also affects the electron density of the entire cyclobutane ring, making it more electron-deficient. This can influence the rates of reactions involving nucleophilic or electrophilic attack. For example, in nucleophilic substitution reactions at the carbon bearing the fluorine, the strong C-F bond and the high electronegativity of fluorine can make direct displacement challenging. However, the electronic perturbation caused by fluorine can affect the reactivity of other positions on the ring and the ethanol (B145695) side chain.
Computational studies on fluorinated cyclobutanes have provided insights into the energetic effects of fluorine substitution. While the introduction of fluorine can lead to stabilization in some cases, it can also introduce strain. researchgate.net The conformational preferences of fluorinated cyclobutanes are influenced by stereoelectronic factors, such as the gauche effect, where a conformation with the fluorine atom gauche to another electronegative substituent or a bulky group may be favored. researchgate.net The specific conformation adopted by this compound will dictate the spatial relationship between the fluorine atom and the ethanol side chain, thereby influencing intramolecular interactions and the accessibility of reactive sites. This, in turn, can affect reaction rates. For instance, a conformation that places the fluorine atom in close proximity to the hydroxyl group could influence its reactivity through space interactions or by altering the local solvent environment.
Table 1: Predicted Electronic and Reactivity Properties of this compound in Comparison to Cyclobutylethanol
| Property | Cyclobutylethanol | This compound | Rationale |
| pKa of Hydroxyl Proton | Higher | Lower | Inductive electron withdrawal by fluorine stabilizes the corresponding alkoxide. researchgate.netresearchgate.netnuph.edu.ua |
| Electron Density of Cyclobutane Ring | Higher | Lower | The electronegative fluorine atom withdraws electron density from the ring. nih.gov |
| Rate of Reaction at Hydroxyl Group (e.g., Deprotonation) | Slower | Faster | Increased acidity of the hydroxyl proton leads to a faster reaction with bases. researchgate.netnuph.edu.ua |
| Susceptibility to Electrophilic Attack | Higher | Lower | Reduced electron density on the cyclobutane ring deactivates it towards electrophiles. nih.gov |
Stereospecificity and Stereoselectivity in Reactions Involving the Cyclobutane Core.
Reactions involving the cyclobutane core of this compound are subject to stereochemical control, leading to stereospecific and stereoselective outcomes. The puckered nature of the cyclobutane ring and the presence of two substituents (the fluoro and the ethanol groups) create distinct stereochemical environments that influence the approach of reagents and the stability of transition states.
Stereospecificity refers to a reaction in which different stereoisomers of the starting material react to give different stereoisomers of the product. masterorganicchemistry.com For example, a nucleophilic substitution reaction at the carbon bearing the fluorine atom in this compound, if it were to proceed via an S(_N)2 mechanism, would be expected to be stereospecific. The nucleophile would attack from the side opposite to the leaving group (the fluorine atom), resulting in an inversion of configuration at that stereocenter. The specific stereoisomer of the product would be directly dependent on the stereochemistry of the starting material.
Stereoselectivity , on the other hand, is the formation of a predominance of one stereoisomer over other possible stereoisomers in a chemical reaction. masterorganicchemistry.com This is a common feature in reactions of substituted cyclobutanes. The diastereoselectivity of reactions on the cyclobutane ring of molecules similar to this compound is often governed by the steric hindrance and electronic guidance of the existing substituents.
The conformational preference of the cyclobutane ring plays a crucial role in determining the stereochemical outcome of reactions. Fluorocyclobutane itself exists in a puckered conformation, with the fluorine atom able to occupy either an axial or an equatorial-like position. researchgate.net In this compound, the presence of the ethanol group further influences the conformational equilibrium. The thermodynamically more stable conformation will present a specific spatial arrangement of the substituents, leading to preferential attack of a reagent from the less hindered face of the ring.
For instance, in a reaction involving the ethanol side chain that proceeds through a cyclic transition state, the stereochemistry of the cyclobutane ring can direct the formation of a specific diastereomer. The fluorine atom, due to its size and electronic properties, can exert a directing effect. This can be either a steric effect, blocking one face of the ring, or an electronic effect, where it might stabilize or destabilize a particular transition state geometry through dipolar interactions.
In the context of Michael additions to cyclobutenes to form substituted cyclobutanes, high diastereoselectivity has been achieved, demonstrating that the formation of the cyclobutane ring can be highly stereocontrolled. rsc.orgresearchgate.netcitedrive.com Similarly, cobalt-catalyzed reductive coupling of cyclobutenes and aldehydes has been shown to produce enantioenriched cyclobutanes with high diastereoselectivity. nih.gov These examples highlight the general principle that reactions forming or modifying cyclobutane rings can be highly stereoselective.
While specific experimental data on the stereospecificity and stereoselectivity of reactions of this compound are scarce, the general principles of stereocontrol in alicyclic chemistry provide a strong basis for predicting the outcomes of such reactions. The interplay of steric hindrance, conformational preferences, and the electronic influence of the fluorine substituent are the key factors that would govern the stereochemical course of reactions involving the cyclobutane core of this molecule.
Table 2: Factors Influencing Stereochemical Outcomes in Reactions of this compound
Advanced Stereochemical and Conformational Analysis of 2 3 Fluorocyclobutyl Ethanol
Analysis of Stereoisomeric Forms of Fluorocyclobutanes
The structure of 2-(3-Fluorocyclobutyl)ethanol contains two stereogenic centers: C1 (the carbon bearing the ethanol (B145695) substituent) and C3 (the carbon bearing the fluorine atom). This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers.
The relative orientation of the fluorine atom and the ethanol group defines the diastereomeric relationship. When both substituents are on the same face of the cyclobutane (B1203170) ring, the molecule is designated as the cis isomer. When they are on opposite faces, it is the trans isomer.
Synthetic control over these diastereomers is a critical aspect of their chemistry. Often, the synthesis begins with a precursor molecule where the desired stereochemistry is established, followed by functional group transformations. For instance, a common strategy involves the stereoselective reduction of a 3-substituted cyclobutanone. The reduction of a ketone precursor can lead to a mixture of cis and trans alcohols, with the ratio depending on the steric hindrance of the reducing agent and the substituents on the ring.
Alternative strategies include:
[2+2] Cycloadditions: Photocycloaddition reactions can be employed to form the cyclobutane ring with a degree of stereocontrol.
Nucleophilic Substitution: Starting from a precursor like all-cis-2-amino-3-hydroxycyclobutane-1-carboxylic acid, an SN2-type reaction can invert one stereocenter to yield cis-trans isomers.
Diastereomer Separation: In cases where the synthesis lacks high diastereoselectivity, the resulting mixture of cis and trans isomers can often be separated using chromatographic techniques. For example, a synthetic route might yield a mixture of cis- and trans-3-fluorocyclobutanecarboxylic acid, which can be separated and then individually converted to the corresponding this compound diastereomers.
The physical and chemical properties of the cis and trans diastereomers can differ significantly, including polarity, lipophilicity, and biological activity.
Each diastereomer (cis and trans) exists as a pair of enantiomers (R,R/S,S for trans and R,S/S,R for cis). The determination of the absolute configuration at each stereocenter is a non-trivial task that requires specialized analytical techniques.
Common methods for determining absolute stereochemistry include:
| Method | Description |
| X-Ray Crystallography | Provides an unambiguous determination of the three-dimensional structure of a molecule, including the absolute configuration, provided a suitable single crystal can be grown. |
| NMR Spectroscopy with Chiral Derivatizing Agents | The alcohol group of this compound can be reacted with a chiral agent (e.g., Mosher's acid) to form diastereomeric esters. The different spatial environments in these diastereomers lead to distinct chemical shifts in ¹H or ¹⁹F NMR spectra, which can be analyzed to deduce the absolute configuration. |
| Vibrational Circular Dichroism (VCD) | This technique measures the differential absorption of left and right circularly polarized infrared light. By comparing the experimental VCD spectrum with spectra predicted from quantum-chemical calculations for a known configuration (e.g., the R,R isomer), the absolute configuration of the sample can be unambiguously assigned. This method is particularly powerful for molecules in solution. |
| Comparison to Known Compounds | If a closely related compound with a known absolute configuration is available, comparison of properties such as optical rotation can provide a tentative assignment. |
Conformational Dynamics of the Cyclobutane Ring
The cyclobutane ring is not planar. It adopts a non-planar, puckered conformation to alleviate the torsional strain that would be present in a flat structure due to the eclipsing of hydrogen atoms on adjacent carbons.
Cyclobutane exists in a dynamic equilibrium between equivalent "butterfly" or puckered conformations. In this conformation, one carbon atom is bent out of the plane formed by the other three. This puckering relieves torsional strain but slightly increases angle strain, as the C-C-C bond angles become approximately 88°, a deviation from the 90° of a planar square.
The ring undergoes a rapid "ring-flipping" process where one puckered conformation inverts into another. The energy barrier for this interconversion in unsubstituted cyclobutane is quite low, typically reported to be around 1.4-1.5 kcal/mol. This low barrier means that at room temperature, the ring is highly flexible and constantly interconverting between puckered forms.
Table of Cyclobutane Conformational Parameters
| Parameter | Typical Value | Reference |
|---|---|---|
| Puckering Angle | ~35° | |
| C-C-C Bond Angle | ~88° |
The introduction of a fluorine atom at the C3 position significantly influences the conformational equilibrium of the cyclobutane ring. The substituent can occupy either an axial or an equatorial position in the puckered ring. The preferred position is determined by a balance of steric and stereoelectronic effects.
Steric Effects: Generally, bulky substituents prefer the more sterically accessible equatorial position to avoid 1,3-diaxial interactions with other ring substituents. While fluorine is relatively small, its steric presence still plays a role.
Stereoelectronic Effects: The highly polar C-F bond introduces significant electronic effects. Dipole-dipole interactions and hyperconjugation can influence which puckered conformation is more stable. For instance, the orientation of the C-F bond dipole relative to other polar groups, like the C-O bond of the ethanol side chain, can favor one conformation over another to minimize electrostatic repulsion.
Studies on fluorinated prolines have shown that fluorine substitution can shift the relative stabilities of different ring pucker states, an effect that can also be influenced by the solvent environment. In this compound, the fluorine atom will influence the puckering angle and the energy barrier to ring inversion, leading to a potential preference for one puckered conformation where the fluorine atom occupies a specific (axial or equatorial) position.
Conformational Analysis of the Ethyl Side Chain
The conformation of the side chain relative to the ring is crucial. The substituent can be positioned either axially or equatorially. For a -CH₂OH substituent, the energy difference between the axial and equatorial conformers is relatively small, with the equatorial position being slightly favored. The rotational state of the C-C bond in the ethanol moiety (the dihedral angle between the ring, C1, the first CH₂, and the second CH₂OH) will be governed by steric interactions with the cyclobutane ring. Staggered conformations that minimize gauche interactions are generally preferred.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for investigating these conformational preferences in solution. The magnitude of the vicinal proton-proton coupling constants (³JHH) within the side chain and between the side chain protons and the proton at C1 of the ring can provide information about the dihedral angles, as described by the Karplus equation. By comparing experimentally observed coupling constants with those calculated for different possible conformations, the most populated conformation in solution can be determined.
Rotameric Preferences and Energy Barriers to Rotation
The conformational landscape of this compound is primarily defined by the rotation around the Cα-Cβ bond of the ethanol substituent and the puckering of the cyclobutane ring. The puckered nature of the cyclobutane ring, with an equatorial and an axial position for the substituents on each carbon, adds another layer of complexity to the conformational analysis.
The rotation around the Cα-Cβ bond is expected to be influenced by steric hindrance between the cyclobutyl ring and the hydroxyl group, as well as by stereoelectronic effects involving the fluorine atom. While specific experimental data on the rotational barriers for this compound are not available, analogies can be drawn from studies on similar systems. For instance, the rotational barrier in ethane (B1197151) is approximately 2.9 kcal/mol, and this value is expected to be higher in this compound due to the bulkier cyclobutyl substituent. mdpi.com
The relative populations of the different rotamers (gauche and anti) will be determined by their relative energies. The fluorine atom on the cyclobutane ring can influence these energies through long-range electronic effects.
Table 1: Predicted Rotameric Preferences and Influencing Factors for this compound
| Rotamer | Dihedral Angle (Cring-Cα-Cβ-OH) | Key Influencing Factors | Predicted Relative Stability |
| anti | ~180° | Steric minimization | Potentially less stable due to electronic effects |
| gauche | ~60° | Potential for intramolecular hydrogen bonding, Gauche effect | Potentially more stable |
Intramolecular Non-Covalent Interactions, including Hydrogen Bonding
Intramolecular hydrogen bonding between the hydroxyl group and the fluorine atom is a possibility in this compound. However, studies on fluorotelomer alcohols have shown that intramolecular O-H···F hydrogen bonding is not always a significant stabilizing interaction. nih.gov The formation of such a bond would depend on the specific geometry of the conformer, requiring the O-H and C-F bonds to be in close proximity.
Other non-covalent interactions, such as dipole-dipole interactions and van der Waals forces, will also play a role in determining the preferred conformation. The polarized C-F bond introduces a significant dipole moment into the molecule, which will interact with the dipole of the C-OH bond.
Experimental and Theoretical Approaches to Conformational Elucidation
A combination of experimental and theoretical methods is necessary to fully characterize the conformational landscape of this compound.
Variable Temperature Nuclear Magnetic Resonance Spectroscopy in Conformational Studies
Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful technique for studying dynamic processes such as conformational exchange. ox.ac.ukox.ac.uk By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can provide information about the rates of interconversion between different conformers. rsc.orgnih.govresearchgate.net At low temperatures, the exchange may be slow enough on the NMR timescale to allow for the observation of individual conformers. From the temperature dependence of the equilibrium constant, the relative enthalpy and entropy differences between the conformers can be determined.
Computational Conformational Analysis using Quantum Chemical Methods
Quantum chemical methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are invaluable tools for investigating the conformational preferences of molecules. nii.ac.jpunibo.it These methods can be used to calculate the energies of different conformers and the energy barriers to rotation, providing a detailed picture of the potential energy surface. nih.govchemrxiv.orgresearchgate.net Computational studies can also provide insights into the nature of intramolecular interactions, such as hydrogen bonding and hyperconjugation. nih.gov
Table 2: Common Quantum Chemical Methods for Conformational Analysis
| Method | Description | Strengths |
| Density Functional Theory (DFT) | A method that uses the electron density to calculate the energy of a system. | Good balance of accuracy and computational cost. nii.ac.jp |
| Møller-Plesset Perturbation Theory (MP2) | A post-Hartree-Fock method that includes electron correlation. | Generally more accurate than DFT for non-covalent interactions. |
Application of the Fluorine Gauche Effect in Conformational Control
The fluorine gauche effect is a stereoelectronic phenomenon where a gauche conformation is more stable than an anti conformation for vicinal fluoroalkanes, such as 1,2-difluoroethane. wikipedia.org This effect is attributed to hyperconjugation, where there is a stabilizing interaction between the C-H σ bonding orbital and the C-F σ* antibonding orbital. stackexchange.comrsc.orgreddit.com
In this compound, a similar gauche effect could influence the conformational preference around the Cα-Cβ bond of the ethanol side chain. A gauche arrangement of the C-F bond of the cyclobutane ring and the C-OH bond of the side chain might be stabilized by hyperconjugative interactions. This would lead to a preference for specific puckered conformations of the cyclobutane ring in conjunction with a gauche rotamer of the ethanol substituent. The extent of this effect would depend on the specific stereochemistry (cis or trans) of the molecule.
Spectroscopic Characterization Methodologies for 2 3 Fluorocyclobutyl Ethanol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-(3-Fluorocyclobutyl)ethanol, a combination of ¹H, ¹⁹F, and ¹³C NMR, along with two-dimensional experiments, provides a comprehensive map of the molecular framework.
Proton (¹H) NMR spectroscopy identifies the different chemical environments of hydrogen atoms within the molecule. The spectrum of this compound is expected to show distinct signals for the protons of the ethyl alcohol substituent and the cyclobutyl ring. The chemical shift (δ) of each signal indicates the electronic environment of the protons, while the splitting pattern (multiplicity) reveals the number of neighboring protons, governed by spin-spin coupling (J-coupling).
The hydroxyl (-OH) proton typically appears as a broad singlet, though its chemical shift and multiplicity can vary depending on solvent and concentration. The methylene (B1212753) protons (-CH₂-) of the ethanol (B145695) group are expected to be diastereotopic and would appear as a complex multiplet due to coupling with the adjacent methine proton. The methine proton (-CH-) connected to the ring would also be a multiplet. The protons on the cyclobutyl ring will present a complex set of overlapping multiplets due to restricted rotation and coupling to each other as well as to the fluorine atom.
Table 1: Predicted ¹H NMR Data for this compound Note: This table presents predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| -OH | 1.5 - 3.0 | broad singlet (br s) | N/A |
| -CH₂-CH₂OH | 3.60 - 3.80 | multiplet (m) | J(H,H) ≈ 6-8 |
| -CH-CH₂OH | 2.20 - 2.50 | multiplet (m) | J(H,H) ≈ 6-8 |
| Ring Protons | 1.80 - 2.80 | complex multiplets (m) | J(H,H), J(H,F) |
Given the presence of a fluorine atom, ¹⁹F NMR is an exceptionally powerful and sensitive tool for characterization. nih.gov The ¹⁹F nucleus is 100% naturally abundant and has a wide chemical shift range, making it an excellent probe. nih.gov The spectrum for this compound is expected to show a single primary signal corresponding to the fluorine atom on the cyclobutyl ring.
The chemical shift of this signal provides information about the local electronic environment of the fluorine atom. Furthermore, this signal will be split into a complex multiplet due to coupling with neighboring protons (²JHF and ³JHF). The magnitudes of these H-F coupling constants are highly dependent on the stereochemical relationship (cis/trans) between the fluorine and the coupled protons, providing crucial information about the molecule's conformation. nih.gov
Table 2: Predicted ¹⁹F NMR Data for this compound Note: This table presents predicted values. Actual experimental values may vary.
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |
|---|
Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are indicative of the carbon's hybridization and the nature of its attached atoms.
A key feature in the ¹³C NMR spectrum will be the effect of the fluorine atom. The carbon directly bonded to fluorine (C-F) will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet. Other carbons in the ring and on the side chain will also show smaller couplings to fluorine (²JCF, ³JCF), providing further evidence for the structure and assignment of signals. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.
Table 3: Predicted ¹³C NMR Data for this compound Note: This table presents predicted values based on typical chemical shifts and coupling constants. Actual experimental values may vary.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | C-F Coupling Constant (JCF, Hz) |
|---|---|---|
| -CH₂OH | ~60 | ~2-5 (³JCF) |
| -CH-CH₂OH | ~40 | ~5-10 (²JCF) |
| Ring Carbons (not attached to F) | ~30-40 | ~15-25 (²JCF) |
While one-dimensional NMR spectra provide information on chemical shifts and couplings, two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure by revealing correlations between nuclei. weizmann.ac.il
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). It would be used to trace the connectivity from the -CH₂OH protons to the -CH- proton and throughout the cyclobutyl ring proton network.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. hmdb.ca It allows for the definitive assignment of carbon signals based on their known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (two or three bonds). It is crucial for connecting different fragments of the molecule, such as linking the ethanol side chain to the correct position on the cyclobutyl ring.
HOESY/NOESY (Heteronuclear/Nuclear Overhauser Effect Spectroscopy): These experiments identify nuclei that are close in space, regardless of their bonding connectivity. This information is vital for determining the relative stereochemistry of the molecule, such as the cis/trans relationship between the fluorine atom and the ethanol substituent.
Quantitative NMR (qNMR) leverages the direct proportionality between NMR signal intensity (integral area) and the number of contributing nuclei. americanpharmaceuticalreview.comnih.gov This principle allows for the precise determination of the concentration and purity of this compound without the need for a compound-specific reference standard.
For purity assessment, a known mass of the sample is dissolved with a known mass of an inert, high-purity internal standard. By comparing the integral of a well-resolved signal from this compound to a signal from the internal standard, the absolute purity of the sample can be calculated. nih.gov This method is also valuable for reaction monitoring, allowing researchers to track the consumption of reactants and the formation of this compound over time by acquiring spectra of the reaction mixture at various intervals. americanpharmaceuticalreview.com
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. rsc.org The IR spectrum of this compound is characterized by specific absorption bands that confirm the presence of its key functional groups.
The most prominent feature is expected to be a strong, broad absorption band in the region of 3200–3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group; its broadness is a result of intermolecular hydrogen bonding. docbrown.info The C-H stretching vibrations of the alkyl chain and ring will appear in the 2850–3000 cm⁻¹ region. Additionally, a strong absorption band corresponding to the C-F stretch is expected in the fingerprint region, typically between 1000 and 1400 cm⁻¹. The C-O stretching vibration of the primary alcohol will also be present, usually around 1050 cm⁻¹. nist.gov
Table 4: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (hydrogen-bonded) | 3200 - 3600 | Strong, Broad |
| C-H Stretch (sp³ hybridized) | 2850 - 3000 | Medium to Strong |
| C-F Stretch | 1000 - 1400 | Strong |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For this compound, electron ionization (EI) would likely be employed, leading to the formation of a molecular ion ([M]⁺•) and various fragment ions. The fragmentation pattern provides a "fingerprint" that aids in structural confirmation.
The molecular weight of this compound (C₆H₁₁FO) is 118.15 g/mol . The molecular ion peak ([C₆H₁₁FO]⁺•) would therefore be expected at an m/z of 118. However, for primary alcohols, the molecular ion peak is often weak or even absent due to rapid fragmentation.
The fragmentation of this compound is predicted to proceed through several characteristic pathways common to alcohols and cyclobutane (B1203170) derivatives:
Alpha-Cleavage: This involves the cleavage of the C-C bond adjacent to the oxygen atom. For this compound, this would result in the loss of the fluorocyclobutyl radical, leading to the formation of a resonance-stabilized [CH₂OH]⁺ ion with an m/z of 31. This is often a prominent peak in the mass spectra of primary alcohols.
Dehydration: The loss of a water molecule (H₂O, 18 Da) from the molecular ion is a common fragmentation pathway for alcohols, which would result in a fragment ion ([C₆H₉F]⁺•) at m/z 100.
Ring Opening and Fragmentation: Cyclobutane rings can undergo ring opening upon ionization, followed by fragmentation. mtak.hu This can lead to the loss of ethene (C₂H₄, 28 Da) or fluoroethene (C₂H₃F, 46 Da), resulting in fragment ions at m/z 90 or m/z 72, respectively.
Loss of the Side Chain: Cleavage of the bond between the cyclobutane ring and the ethanol side chain would result in a fluorocyclobutyl cation ([C₄H₆F]⁺) at m/z 73.
A hypothetical fragmentation pattern for this compound is summarized in the table below.
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 118 | [C₆H₁₁FO]⁺• | Molecular Ion |
| 100 | [C₆H₉F]⁺• | Dehydration: Loss of H₂O |
| 90 | [C₄H₅FO]⁺• | Ring Fragmentation: Loss of C₂H₄ |
| 73 | [C₄H₆F]⁺ | Cleavage of the ethanol side chain |
| 72 | [C₄H₇O]⁺ | Ring Fragmentation: Loss of C₂H₃F |
| 31 | [CH₂OH]⁺ | Alpha-Cleavage: Loss of the fluorocyclobutyl radical |
This table represents a theoretical fragmentation pattern and the relative intensities of the peaks would depend on the specific conditions of the mass spectrometry experiment.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition. Unlike nominal mass spectrometry which provides integer masses, HRMS can measure masses to several decimal places.
The theoretical exact mass of the molecular ion of this compound ([M]⁺•) can be calculated by summing the exact masses of its constituent isotopes (¹²C, ¹H, ¹⁹F, and ¹⁶O).
The calculated exact mass for the molecular formula C₆H₁₁FO is 118.0794. An experimental HRMS measurement that provides a mass value very close to this theoretical value would confirm the elemental composition of the compound.
| Molecular Formula | Isotopes | Calculated Exact Mass |
| C₆H₁₁FO | ¹²C, ¹H, ¹⁹F, ¹⁶O | 118.0794 |
This table presents the theoretical exact mass for the most abundant isotopes.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination
This compound is a chiral molecule and can exist as a pair of enantiomers. Chiroptical spectroscopy, particularly circular dichroism (CD) spectroscopy, is a powerful technique for determining the enantiomeric excess (ee) of a chiral sample. nih.gov CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.
Enantiomers have equal but opposite CD signals. A racemic mixture (50:50 mixture of both enantiomers) is CD-inactive, while an enantioenriched sample will exhibit a CD spectrum. The intensity of the CD signal is directly proportional to the enantiomeric excess of the sample.
To determine the enantiomeric excess of a sample of this compound, a calibration curve would first be constructed. This involves preparing a series of samples with known enantiomeric excess and measuring their CD signal at a specific wavelength (typically at the wavelength of maximum absorption, λmax). By plotting the CD intensity against the known enantiomeric excess, a linear relationship is established. The enantiomeric excess of an unknown sample can then be determined by measuring its CD signal and interpolating its value from the calibration curve.
A hypothetical dataset for a CD calibration curve for this compound is presented below.
| Enantiomeric Excess (%) | CD Signal (mdeg) |
| 100 | 10.0 |
| 75 | 7.5 |
| 50 | 5.0 |
| 25 | 2.5 |
| 0 | 0.0 |
| -25 | -2.5 |
| -50 | -5.0 |
| -75 | -7.5 |
| -100 | -10.0 |
This table represents hypothetical data for a calibration curve. The actual CD signal would depend on the concentration of the sample, the path length of the cuvette, and the specific wavelength of measurement.
Computational and Theoretical Investigations of 2 3 Fluorocyclobutyl Ethanol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, energies, and other properties. For a molecule like 2-(3-fluorocyclobutyl)ethanol, DFT calculations would provide fundamental insights into its behavior at the atomic level. These calculations are based on determining the electron density rather than the complex many-electron wavefunction, offering a balance between accuracy and computational cost nih.gov.
Geometry Optimization and Energetic Profiles of Conformational Isomers
The non-planar structure of the cyclobutane (B1203170) ring, combined with the rotatable ethanol (B145695) side chain and the fluorine substituent, gives rise to several possible conformational isomers for this compound. These include stereoisomers (cis/trans configurations of the substituents) and conformers arising from the puckering of the cyclobutane ring and rotation around the C-C and C-O bonds of the ethanol group.
A computational study would begin with geometry optimization of these isomers. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy (a minimum on the potential energy surface). DFT methods, such as B3LYP combined with a suitable basis set (e.g., 6-311+G*), are effective for this purpose researchgate.net. By calculating the single-point energies of each optimized conformer, an energetic profile can be constructed. This profile reveals the relative stability of the different conformers, identifying the most likely structures to be observed under experimental conditions. For instance, studies on other substituted cyclobutane derivatives have shown how substituents modulate the conformational preference of the ring-puckering acs.org. The fluorine atom, being highly electronegative, would significantly influence the geometry and stability through steric and electronic effects.
Table 1: Illustrative Data from a Hypothetical Conformational Analysis of this compound This table is for illustrative purposes to show what kind of data would be generated in such a study.
| Isomer/Conformer | Puckering Angle (°) | Dihedral Angle (F-C-C-C) (°) | Relative Energy (kJ/mol) |
|---|---|---|---|
| cis-equatorial | 25.5 | 155.0 | 0.00 (Reference) |
| cis-axial | 24.8 | 125.3 | 4.50 |
| trans-equatorial | 26.1 | -154.5 | 1.25 |
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations are highly effective in predicting spectroscopic data that can be used to identify and characterize molecules.
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, often used within a DFT framework, is a standard approach for this. The calculated shifts for different isomers of this compound would aid in their structural elucidation and help assign signals in experimentally obtained spectra.
Vibrational Frequencies: DFT can also compute the vibrational frequencies corresponding to the normal modes of molecular motion. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra. The calculations would identify characteristic frequencies, such as the C-F stretch, O-H stretch, and various C-H and C-C vibrations of the cyclobutane ring and ethanol side chain. Calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method nih.gov.
Analysis of Electronic Structure and Reactivity Descriptors
The electronic properties of a molecule govern its reactivity. DFT provides several tools to analyze these properties:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical hardness.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP would likely show negative potential around the oxygen and fluorine atoms and positive potential around the hydroxyl hydrogen.
Reactivity Descriptors: Based on conceptual DFT, various descriptors like chemical potential, hardness, softness, and the electrophilicity index can be calculated to quantify and predict the molecule's reactive behavior in different chemical environments mdpi.com.
Ab Initio and Semi-Empirical Methods for Molecular Properties
Beyond DFT, other computational methods can provide valuable information.
Ab Initio Methods: These methods solve the Schrödinger equation from "first principles" without using empirical parameters youtube.com. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer varying levels of accuracy. While computationally more demanding than DFT, high-level ab initio calculations (e.g., MP2) can provide very accurate energies and properties, making them useful for benchmarking results from other methods researchgate.nethuji.ac.il. They are particularly valuable for studying systems where DFT might be less reliable, such as those with significant dispersion interactions.
Semi-Empirical Methods: These methods simplify the complex equations of quantum mechanics by using parameters derived from experimental data. Methods like AM1 and PM3 are much faster than DFT or ab initio calculations, allowing for the study of larger molecular systems or longer timescale simulations. While less accurate, they can be useful for initial conformational searches or for modeling large assemblies of molecules where higher-level theories would be computationally prohibitive.
Molecular Mechanics and Dynamics Simulations for Conformational Landscapes
For exploring the conformational landscape and dynamic behavior of a flexible molecule like this compound, molecular mechanics and dynamics are indispensable tools.
Molecular Mechanics (MM): This approach uses classical physics and a force field—a set of parameters describing the energy of a molecule as a function of its geometry (bond lengths, angles, dihedrals)—to calculate molecular energies. It is extremely fast, making it ideal for scanning the vast conformational space to identify low-energy structures that can then be further analyzed with higher-level quantum methods.
Molecular Dynamics (MD) Simulations: MD simulations model the physical motion of atoms and molecules over time by solving Newton's equations of motion. An MD simulation of this compound, either in the gas phase or in a solvent, would reveal its dynamic behavior, including ring-puckering motions, side-chain rotations, and interactions with solvent molecules nih.govresearchgate.net. These simulations provide insights into the accessibility of different conformations and the timescales of conformational changes, offering a more complete picture of the molecule's behavior than static calculations alone mdpi.comresearchgate.net.
Theoretical Insights into Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, theoretical methods can be used to study potential reactions, such as dehydration to form an alkene, oxidation of the alcohol, or nucleophilic substitution of the fluorine atom.
By modeling a proposed reaction pathway, computational methods can locate and characterize the structures of transition states—the high-energy species that connect reactants to products. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. DFT is commonly used to map out the potential energy surface of a reaction, identifying reactants, intermediates, transition states, and products arkat-usa.org. Such studies on fluorinated alcohols have provided valuable insights into how these molecules act as promoters or participate in various organic reactions researchgate.netbohrium.comnih.govacs.org.
Synthetic Utility and Applications of 2 3 Fluorocyclobutyl Ethanol As a Key Building Block
Role in the Synthesis of Complex Fluorinated Organic Molecules
2-(3-Fluorocyclobutyl)ethanol serves as a versatile starting material for a variety of more complex fluorinated structures. Its utility stems from the presence of the primary alcohol functional group, which can be readily transformed into other key functionalities. This allows chemists to use the stable fluorocyclobutane (B14750743) core as a foundational element and elaborate upon it to construct larger, more intricate molecular architectures.
The alcohol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid. These derivatives are crucial intermediates for a wide range of subsequent reactions, including amide bond formations, esterifications, and carbon-carbon bond-forming reactions. For instance, conversion to 2-(3-fluorocyclobutyl)acetic acid provides a substrate for coupling with amines to generate a library of amide-containing compounds. researchgate.net Furthermore, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, or transformed into a halide (e.g., bromide). These activated intermediates are prime substrates for nucleophilic substitution reactions, enabling the introduction of various nucleophiles and the extension of the carbon chain. researchgate.net This functional group interchangeability makes this compound and its derivatives powerful tools for accessing diverse chemical space. rsc.org
Contributions to Medicinal Chemistry and Drug Discovery Scaffolds
The cyclobutane (B1203170) ring is a strained carbocycle that is widely present in bioactive small molecules. researchgate.net The introduction of a fluorine atom onto this scaffold, as seen in this compound, provides medicinal chemists with a valuable tool for lead optimization and the design of novel drug candidates. researchgate.netresearchgate.net The fluorocyclobutane moiety is often employed as a bioisosteric replacement for other common groups in drug molecules, such as gem-dimethyl, cyclopropyl, or larger cycloalkane rings. researchgate.net
Bioisosterism is a key strategy in drug design where a portion of a lead molecule is replaced by a different group with similar physical or chemical properties to improve the compound's biological profile. The 3-fluorocyclobutane motif is an excellent bioisostere that can modulate key pharmacokinetic parameters (absorption, distribution, metabolism, and excretion).
The introduction of fluorine can significantly alter a molecule's lipophilicity (logP), which in turn affects its solubility, membrane permeability, and plasma protein binding. Fluorination generally increases lipophilicity, but the conformational rigidity of the cyclobutane ring can lead to more subtle and predictable changes compared to flexible aliphatic chains. researchgate.net Furthermore, the strong C-F bond is resistant to metabolic cleavage by cytochrome P450 enzymes, a common pathway for drug metabolism. ccspublishing.org.cn Replacing a metabolically vulnerable hydrogen atom or alkyl group with a fluorocyclobutane scaffold can block these metabolic pathways, thereby increasing the drug's half-life and bioavailability.
| Property Modified | Rationale for Improvement |
| Metabolic Stability | The C-F bond is exceptionally strong and resistant to enzymatic cleavage, reducing metabolic degradation. ccspublishing.org.cn |
| Lipophilicity (logP) | Fluorine substitution modifies electronic properties and surface polarity, allowing for fine-tuning of solubility and membrane permeability. researchgate.net |
| Binding Affinity | The fluorine atom can act as a hydrogen bond acceptor and engage in favorable dipole-dipole interactions with target receptors, potentially enhancing binding. |
| Conformation | The rigid cyclobutane ring restricts the conformational freedom of the molecule, which can lock it into a bioactive conformation for improved target engagement. researchgate.net |
Unnatural amino acids are critical components in the development of novel peptides and peptidomimetics with enhanced therapeutic properties. researchgate.net Incorporating fluorinated amino acids can improve proteolytic stability, modulate conformation, and enhance binding affinity. This compound is a valuable precursor for the synthesis of fluorinated, conformationally restricted γ-amino acids.
Through a series of synthetic transformations, the ethanol (B145695) side chain can be converted into an amino acid functionality. For example, oxidation to the carboxylic acid followed by a Curtius or Hofmann rearrangement can yield the corresponding amine, which can then be protected and incorporated into peptide chains. The resulting amino acids, featuring the rigid fluorocyclobutane scaffold, can induce specific secondary structures, such as β-turns, in peptides. This conformational control is crucial for designing peptidomimetics that mimic the structure of a native peptide ligand but possess superior stability and pharmacokinetic properties.
Applications in Agrochemical Research as a Fluorinated Scaffold
The principles that make fluorinated compounds valuable in medicine also apply to agrochemical research. The introduction of fluorine into herbicides, insecticides, and fungicides can significantly enhance their efficacy, metabolic stability, and environmental persistence. nbinno.com Fluorinated building blocks are used to fine-tune the physicochemical properties of active ingredients to improve their uptake by plants or pests and their stability in the field. ccspublishing.org.cnnih.gov
While specific applications of this compound in commercial agrochemicals are not widely documented, its potential as a scaffold is clear. The fluorocyclobutane moiety can be incorporated into lead compounds to enhance their biological activity and resistance to environmental and metabolic degradation. nbinno.com The stability of the C-F bond ensures a longer duration of action, potentially reducing the required application frequency. nbinno.com Moreover, modifying the lipophilicity of a pesticide with this scaffold can improve its ability to penetrate the waxy cuticle of plants or the exoskeleton of insects, leading to enhanced performance. researchgate.net
Utilization in Advanced Material Science Applications
Fluorinated polymers and materials often exhibit unique and desirable properties, including high thermal stability, chemical resistance, low surface energy (hydrophobicity and oleophobicity), and low dielectric constants. These characteristics make them suitable for a wide range of high-performance applications, from advanced coatings and membranes to materials for microelectronics. researchgate.netnih.gov
Polymers incorporating perfluorocyclobutyl (PFCB) aryl ether linkages are known for their exceptional thermal stability and processability. nih.govresearchgate.net While synthesized through a different pathway, these materials highlight the inherent stability of the fluorinated four-membered ring. Building blocks like this compound could potentially be used to synthesize novel monomers for polymerization. For example, the alcohol could be functionalized with a polymerizable group, such as an acrylate (B77674) or vinyl ether. The resulting polymers would contain the fluorocyclobutane moiety as a pendant group, which could impart increased thermal stability, hydrophobicity, and a lower refractive index to the bulk material, making it suitable for optical or specialized coating applications. researchgate.net
Precursor for Radiolabeled Tracers, particularly for Positron Emission Tomography (PET) Imaging
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research. It relies on the detection of radiation from radiotracers labeled with a positron-emitting isotope, most commonly fluorine-18 (B77423) (¹⁸F). The synthesis of these tracers often involves the use of ¹⁸F-labeled building blocks that can be quickly and efficiently incorporated into a larger targeting molecule. rsc.org
Small fluoroalcohols are important synthons in this context. nih.gov this compound is an ideal candidate for development as an ¹⁸F-labeled building block. The synthesis would involve replacing the non-radioactive fluorine atom (¹⁹F) with ¹⁸F via nucleophilic substitution on a suitable precursor. Alternatively, the hydroxyl group could be converted to a leaving group to facilitate radiofluorination with [¹⁸F]fluoride. rsc.orgnih.gov Once the [¹⁸F]this compound is prepared, it can be coupled to various biologically active molecules, such as peptides, antibodies, or small-molecule inhibitors, to create novel PET tracers. rsc.orgnih.gov The resulting tracers would allow for the in vivo imaging and quantification of biological targets, aiding in disease diagnosis and the development of new therapies. escholarship.org
Q & A
Q. What are the recommended synthetic routes for 2-(3-Fluorocyclobutyl)ethanol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of fluorocyclobutyl derivatives typically involves cyclization or substitution reactions. For this compound, a plausible route includes:
Fluorocyclobutane Precursor Preparation : Reacting cyclobutane derivatives with fluorinating agents (e.g., Selectfluor®) under controlled temperature (0–25°C) to introduce the fluorine substituent .
Ethanol Moiety Attachment : Utilizing nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction) to attach the ethanol group, with catalysts like triphenylphosphine and diethyl azodicarboxylate (DEAD) .
Critical Parameters :
- Temperature control during fluorination minimizes side reactions (e.g., ring-opening).
- Solvent polarity (e.g., THF vs. DMF) affects reaction kinetics and product stability.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .
Q. How can researchers characterize the physicochemical properties of this compound?
- Methodological Answer : Key characterization techniques include:
- Spectroscopy :
- NMR : NMR identifies fluorine environment (δ ~ -180 to -200 ppm for cyclobutyl-F); NMR resolves ethanol protons (δ 1.2–1.5 ppm for -CH-OH) .
- IR : O-H stretch (~3300 cm) and C-F vibrations (~1100 cm) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., CHFO) and isotopic patterns for fluorine .
- Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points and thermal stability .
Q. What are the stability considerations for this compound under different storage conditions?
- Methodological Answer : Stability is influenced by:
- Moisture : Hydrolysis of the C-F bond can occur in aqueous environments. Store in anhydrous conditions (e.g., molecular sieves) .
- Light : UV exposure may degrade the cyclobutane ring. Use amber glassware and store in dark, cool environments (<4°C) .
- Oxygen : Oxidative decomposition is mitigated by argon/vacuum sealing .
Advanced Research Questions
Q. How does the fluorocyclobutyl group influence the reactivity of this compound in ring-opening reactions compared to non-fluorinated analogs?
- Methodological Answer : The fluorine atom’s electronegativity and steric effects alter reactivity:
- Electron-Withdrawing Effect : Enhances susceptibility to nucleophilic attack at the cyclobutane ring, accelerating ring-opening in acidic/basic conditions (e.g., with HSO or NaOMe) .
- Steric Hindrance : The 3-fluoro substituent reduces accessibility to the cyclobutane ring, lowering reaction rates compared to non-fluorinated analogs (e.g., cyclobutaneethanol).
Experimental Design :
Compare kinetics of ring-opening reactions using NMR to track fluorine displacement .
Q. What computational modeling approaches are suitable for predicting the biomolecular interactions of this compound?
- Methodological Answer : Use molecular docking (AutoDock Vina) and density functional theory (DFT) to:
Binding Affinity Prediction : Simulate interactions with enzymes (e.g., cytochrome P450) via fluorine’s hydrophobic pockets .
Conformational Analysis : Assess the cyclobutane ring’s strain energy (~25–30 kcal/mol) and its impact on binding .
Validation : Cross-reference computational results with experimental data (e.g., SPR or ITC binding assays) .
Q. How can researchers resolve contradictions in reported biological activity data for fluorocyclobutyl derivatives?
- Methodological Answer : Discrepancies may arise from:
- Purity Variability : Impurities (e.g., unreacted precursors) skew bioassay results. Validate purity via HPLC (>98%) before testing .
- Assay Conditions : pH, solvent (DMSO vs. saline), and cell line differences (HEK293 vs. HeLa) affect activity. Standardize protocols using guidelines like OECD 423 .
Case Study : Contrast cytotoxicity IC values across studies, controlling for assay parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
